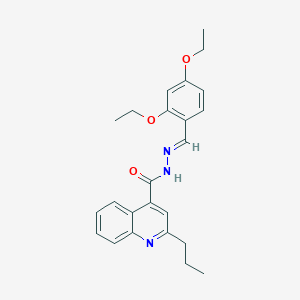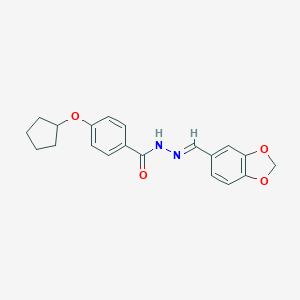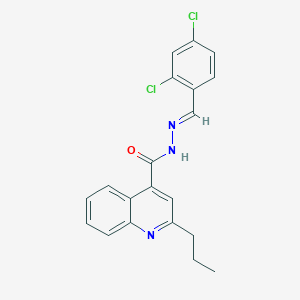![molecular formula C28H21F2N5O4S B454308 7-(difluoromethyl)-5-(4-methoxyphenyl)-N-{3-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 6310-46-9](/img/structure/B454308.png)
7-(difluoromethyl)-5-(4-methoxyphenyl)-N-{3-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(difluoromethyl)-5-(4-methoxyphenyl)-N-{3-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, substituted with difluoromethyl, methoxyphenyl, methylphenylsulfanyl, and nitrophenyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(difluoromethyl)-5-(4-methoxyphenyl)-N-{3-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of various substituents through nucleophilic substitution, electrophilic aromatic substitution, and coupling reactions. Common reagents used in these steps include halogenated precursors, organometallic reagents, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization, chromatography, and distillation.
Análisis De Reacciones Químicas
Types of Reactions
7-(difluoromethyl)-5-(4-methoxyphenyl)-N-{3-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed to reduce nitro groups to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific substituents with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenated precursors, organometallic reagents, and catalysts like palladium or copper complexes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
7-(difluoromethyl)-5-(4-methoxyphenyl)-N-{3-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}pyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic, optical, or mechanical properties.
Mecanismo De Acción
The mechanism of action of 7-(difluoromethyl)-5-(4-methoxyphenyl)-N-{3-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 7-(trifluoromethyl)-5-(4-methoxyphenyl)-N-{3-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}pyrazolo[1,5-a]pyrimidine-3-carboxamide
- 7-(difluoromethyl)-5-(4-hydroxyphenyl)-N-{3-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}pyrazolo[1,5-a]pyrimidine-3-carboxamide
Uniqueness
The uniqueness of 7-(difluoromethyl)-5-(4-methoxyphenyl)-N-{3-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}pyrazolo[1,5-a]pyrimidine-3-carboxamide lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the difluoromethyl group, for example, can enhance the compound’s metabolic stability and bioavailability compared to similar compounds with different substituents.
Propiedades
Número CAS |
6310-46-9 |
|---|---|
Fórmula molecular |
C28H21F2N5O4S |
Peso molecular |
561.6g/mol |
Nombre IUPAC |
7-(difluoromethyl)-5-(4-methoxyphenyl)-N-[3-(4-methylphenyl)sulfanyl-5-nitrophenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C28H21F2N5O4S/c1-16-3-9-21(10-4-16)40-22-12-18(11-19(13-22)35(37)38)32-28(36)23-15-31-34-25(26(29)30)14-24(33-27(23)34)17-5-7-20(39-2)8-6-17/h3-15,26H,1-2H3,(H,32,36) |
Clave InChI |
JZGHFSWSZPYJLA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=C4N=C(C=C(N4N=C3)C(F)F)C5=CC=C(C=C5)OC |
SMILES canónico |
CC1=CC=C(C=C1)SC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=C4N=C(C=C(N4N=C3)C(F)F)C5=CC=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[1-(5-chloro-2-thienyl)ethylidene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B454226.png)
![2-cyclopropyl-N'-[(5-ethyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B454227.png)
![2-(2,4-dimethoxyphenyl)-N'-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzylidene}-4-quinolinecarbohydrazide](/img/structure/B454228.png)


![3-chloro-N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-6-fluoro-1-benzothiophene-2-carbohydrazide](/img/structure/B454237.png)
![6-Bromo-2-(4-butylphenyl)-4-[(4-{4-nitrophenyl}-1-piperazinyl)carbonyl]quinoline](/img/structure/B454239.png)
![2-(2,4-dimethoxyphenyl)-N'-{1-[4-(1-piperidinyl)phenyl]ethylidene}-4-quinolinecarbohydrazide](/img/structure/B454240.png)
![N'-[(1E)-1-(2,5-dimethylfuran-3-yl)ethylidene]-9H-xanthene-9-carbohydrazide](/img/structure/B454242.png)
![7-(difluoromethyl)-5-phenyl-N-[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B454243.png)
![N'-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B454244.png)
![N'-[(4-methoxy-1-naphthyl)methylene]-5-methyl-3-isoxazolecarbohydrazide](/img/structure/B454245.png)
![N'-(1-{4-[2-(4-morpholinyl)ethoxy]phenyl}propylidene)-1-benzothiophene-3-carbohydrazide](/img/structure/B454246.png)
